N-(3-cyanothiophen-2-yl)acetamide
Overview
Description
N-(3-cyanothiophen-2-yl)acetamide is a heterocyclic amide derivative. It is characterized by the presence of a thiophene ring substituted with a cyano group and an acetamide group.
Preparation Methods
N-(3-cyanothiophen-2-yl)acetamide can be synthesized through a N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups can be replaced by other functional groups.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
N-(3-cyanothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)acetamide involves its interaction with various molecular targets. The compound can interact with DNA bases, such as guanine, thymine, adenine, and cytosine, through charge transfer interactions. These interactions can influence biological processes and pathways, contributing to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound has an additional thiophene ring, which may enhance its biological activities.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and are known for their diverse biological activities.
This compound stands out due to its unique combination of a thiophene ring with cyano and acetamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDPIIIRFZTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306386 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55654-18-7 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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